molecular formula C22H26O13 B14071732 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

Cat. No.: B14071732
M. Wt: 498.4 g/mol
InChI Key: WGIFQAWVZCKPSW-VRRLNDPFSA-N
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Description

5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by glycosylation and subsequent deprotection. The reaction conditions often require the use of protecting groups such as acetyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzoic acid moiety results in a benzyl alcohol.

Scientific Research Applications

5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
  • 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

Uniqueness

The uniqueness of 5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26O13

Molecular Weight

498.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C22H26O13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)22(35-17)34-16-6-5-14(8-23)7-15(16)21(28)29/h5-7,17-20,22-23H,8-9H2,1-4H3,(H,28,29)/t17-,18+,19+,20-,22-/m1/s1

InChI Key

WGIFQAWVZCKPSW-VRRLNDPFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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